Bis(4-fluorophenyl)chlorophosphine
Description
BenchChem offers high-quality Bis(4-fluorophenyl)chlorophosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-fluorophenyl)chlorophosphine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
chloro-bis(4-fluorophenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2P/c13-16(11-5-1-9(14)2-6-11)12-7-3-10(15)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFWYPBHSZATST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402631 | |
| Record name | BIS(4-FLUOROPHENYL)CHLOROPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23039-97-6 | |
| Record name | Chlorobis(4-fluorophenyl)phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23039-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BIS(4-FLUOROPHENYL)CHLOROPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Bis(4-fluorophenyl)chlorophosphine chemical properties
CAS: 23039-97-6 | Molecular Formula:
Executive Summary: The Fluorinated Scaffold
Bis(4-fluorophenyl)chlorophosphine is a specialized organophosphorus intermediate used primarily in the synthesis of electronically tuned phosphine ligands.[1][2] Unlike its parent compound, chlorodiphenylphosphine (
For drug development and catalysis researchers, this compound serves as a critical "tuner."[3][4] It allows for the modulation of the electron density at the phosphorus center, thereby influencing the oxidative addition and reductive elimination rates of transition metal catalysts (Pd, Pt, Rh) derived from it.[3]
Physicochemical Profile
Note: Due to the specialized nature of this congener, some physical constants are approximated based on the structural analog Chlorodiphenylphosphine (
| Property | Specification | Context/Notes |
| Appearance | Clear to light yellow liquid | May crystallize upon prolonged storage at low temp.[5][6] |
| Molecular Weight | 256.61 g/mol | |
| Boiling Point | ~110-120 °C at 0.5 mmHg | Estimated. High vacuum required for distillation. |
| Density | > 1.23 g/mL | Denser than |
| Downfield shift characteristic of P(III)-Cl species.[1][3] | ||
| Typical range for para-fluoroaryl groups.[1] | ||
| Solubility | THF, Toluene, DCM, Et₂O | Reacts violently with water/alcohols.[3] |
| Stability | Air/Moisture Sensitive | Hydrolyzes to Bis(4-fluorophenyl)phosphine oxide.[1] |
Synthetic Utility & Mechanism
The utility of Bis(4-fluorophenyl)chlorophosphine lies in the lability of the phosphorus-chlorine bond. The phosphorus atom acts as a hard electrophile, susceptible to attack by soft nucleophiles.[3]
Reactivity Pathways
The following diagram outlines the three primary divergence points for this scaffold:
Figure 1: Divergent reactivity pathways. The Green path represents the primary utility in ligand synthesis.
Mechanistic Insight: Electronic Tuning
The para-fluorine substituents exert an inductive electron-withdrawing effect (-I).[1] When this precursor is converted into a ligand (e.g., Tris(4-fluorophenyl)phosphine), the resulting phosphine is less basic than triphenylphosphine (
-
Consequence: Metal complexes formed with these ligands are more electrophilic, often facilitating faster reductive elimination steps in cross-coupling cycles (e.g., Suzuki-Miyaura).[1][3]
Experimental Protocol: Ligand Synthesis
Objective: Synthesis of a tertiary phosphine ligand via Grignard addition. Target: Preparation of Tris(4-fluorophenyl)phosphine (as a model reaction).
Pre-Requisites
-
Atmosphere: Strictly anhydrous Nitrogen or Argon.
-
Glassware: Flame-dried Schlenk flasks, assembled hot.
-
Solvents: THF (distilled over Na/Benzophenone) or anhydrous grade from solvent system.[1][3]
Step-by-Step Methodology
-
Reagent Preparation (Flask A):
-
Charge a 100 mL Schlenk flask with 4-fluorophenylmagnesium bromide (1.0 M in THF, 1.1 equiv).
-
Cool to 0 °C using an ice/water bath.
-
-
Substrate Addition (Flask B):
-
In a separate flask, dissolve Bis(4-fluorophenyl)chlorophosphine (1.0 equiv) in anhydrous THF (concentration ~0.5 M).
-
Critical Step: Transfer the chlorophosphine solution dropwise to Flask A via cannula over 20 minutes.
-
Why: Slow addition prevents local heating and suppresses bi-aryl coupling side reactions.
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature (25 °C).
-
Stir for 3–12 hours. Monitor via
NMR. -
Endpoint: Disappearance of the singlet at ~+80 ppm (P-Cl) and appearance of a signal at ~-9 ppm (Tertiary Phosphine).
-
-
Work-up:
-
Quench carefully with degassed saturated
solution. -
Extract with diethyl ether or DCM.
-
Dry organic layer over
and concentrate in vacuo. -
Recrystallize from hot Ethanol/Hexane if necessary.
-
Workflow Visualization
Figure 2: Inert atmosphere workflow for P-Cl substitution reactions.
Handling & Safety (Self-Validating Protocols)
Working with chlorophosphines requires a "Self-Validating" safety approach—if you smell garlic or acid, the containment has failed.[1]
The HCl Hazard
Upon contact with moisture, the P-Cl bond hydrolyzes immediately:
-
Indicator: White fumes (HCl mist) appearing at the tip of a needle or syringe indicate compromised anhydrous technique.
-
Mitigation: All venting needles must lead to a base trap (e.g., NaOH solution) or a scrubber.[3]
Storage[1]
-
Container: Teflon-sealed Schlenk tube or glovebox vial.
-
Temperature: 2–8 °C (Refrigerated).
-
Shelf-Life: 6–12 months if seal is unbroken. Yellowing indicates oxidation.
References
-
Sigma-Aldrich. Bis(4-fluorophenyl)chlorophosphine Product Specification & Safety Data Sheet.[1]Link[3]
-
PubChem. Bis(4-fluorophenyl)chlorophosphine Compound Summary (CID 4379931).[1][7] National Library of Medicine. Link[3]
-
ChemicalBook. Chlorodiisopropylphosphine Properties (Analog Reference).Link[1][3]
-
University of Manchester. 31P NMR Chemical Shift Calculator and Database. (General trends for Chlorophosphines). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. lifesciences.entegris.com [lifesciences.entegris.com]
- 3. 31P NMR chemical shift calculator [fluorine.ch.man.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chlorodiisopropylphosphine - Wikipedia [en.wikipedia.org]
- 6. 40244-90-4 CAS MSDS (Chlorodiisopropylphosphine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Bis(4-fluorophenyl)chlorophosphine | C12H8ClF2P | CID 4379931 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: Bis(4-fluorophenyl)chlorophosphine
[1]
Executive Summary
Bis(4-fluorophenyl)chlorophosphine (CAS: 23039-97-6) is a specialized organophosphorus intermediate used primarily in the design of electron-deficient phosphine ligands for homogeneous catalysis. By incorporating fluorine atoms at the para-position of the phenyl rings, this compound modulates the electronic parameter (
This guide provides a comprehensive technical analysis of the compound's physical properties, validated synthesis protocols, and downstream utility in cross-coupling chemistry.
Physicochemical Profile
The precise molecular weight and physical constants are critical for stoichiometric calculations in ligand synthesis.
| Property | Value | Notes |
| IUPAC Name | Chlorobis(4-fluorophenyl)phosphane | |
| CAS Number | 23039-97-6 | |
| Molecular Formula | ||
| Molecular Weight | 256.61 g/mol | Calculated using IUPAC atomic weights. |
| Physical State | Pale yellow liquid / Low-melting solid | Tends to supercool; solidifies upon prolonged storage at <0°C. |
| Boiling Point | 110 °C @ 1.0 Torr | Vacuum distillation required for purification. |
| Density | ~1.28 g/mL (Estimated) | Denser than non-fluorinated analogues due to F-substitution. |
| Solubility | THF, Toluene, DCM, Diethyl Ether | Reacts violently with water and alcohols. |
| Air Stability | Sensitive | Oxidizes to phosphinic acid derivatives; hydrolyzes rapidly. |
Electronic Characterization
The 4-fluoro substituent exerts a dual electronic effect:
-
Inductive Withdrawal (
): Pulls electron density from the phosphorus center, making it less basic ( increases) and a stronger -acceptor than . -
Mesomeric Donation (
): Weak resonance donation, generally overridden by the inductive effect in P(III) systems.
Synthesis & Manufacturing Protocol
While commercially available, high-purity applications (e.g., pharmaceutical catalysis) often require fresh preparation to avoid oxide contamination. The industry-standard route involves a controlled Grignard addition to phosphorus trichloride.
Optimized Grignard Route
Reaction:
Reagents:
-
1-Bromo-4-fluorobenzene (Precursor)
-
Magnesium turnings (activated)
-
Phosphorus trichloride (
)[1][2] -
Tetrahydrofuran (THF) or Diethyl Ether (Anhydrous)
Step-by-Step Protocol:
-
Grignard Formation:
-
In a flame-dried 3-neck flask under Argon, generate (4-fluorophenyl)magnesium bromide (1.0 M in THF) using standard initiation techniques (iodine crystal or dibromoethane).
-
Critical Control: Maintain temperature <40°C to prevent Wurtz-type homocoupling byproducts.
-
-
Electrophilic Substitution:
-
Work-up & Purification:
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Filter off magnesium salts under inert atmosphere (Schlenk filtration).
-
Remove solvent in vacuo.
-
Distillation: Perform fractional vacuum distillation. Collect the fraction boiling at 110°C / 1 Torr.
-
Synthesis Workflow Diagram
Figure 1: Process flow for the selective synthesis of Bis(4-fluorophenyl)chlorophosphine via Grignard reagent.
Reactivity & Ligand Design
Bis(4-fluorophenyl)chlorophosphine acts as a "chassis" for building sophisticated ligands. The P-Cl bond is highly electrophilic, susceptible to nucleophilic attack by alcohols, amines, and organometallics.
Key Transformations
-
Phosphinite Synthesis (
): Reaction with chiral alcohols in the presence of base (e.g., ) yields phosphinites, often used in Rh-catalyzed asymmetric hydrogenation. -
Aminophosphine Synthesis (
): Reaction with secondary amines yields aminophosphines, which are precursors to PNP pincer ligands. -
Reduction to Secondary Phosphines (
): Reduction with yields Bis(4-fluorophenyl)phosphine, a building block for phosphido-bridged metal dimers.
Catalytic Relevance
The introduction of fluorine atoms lowers the energy of the HOMO on the phosphorus, increasing the ligand's
Reactivity Network Diagram
Figure 2: Divergent reactivity profile showing synthetic pathways to ligands and degradation products.
Handling & Safety Protocols
Hazard Classification: Skin Corr.[6] 1B (Causes severe skin burns and eye damage).
Storage
-
Atmosphere: Must be stored under Nitrogen or Argon.
-
Container: Schlenk flask or Teflon-sealed vial.
-
Temperature: 2-8°C is recommended to minimize disproportionation or slow oxidation.
Emergency Procedures
-
Hydrolysis: Upon contact with moisture, it releases HCl gas and forms bis(4-fluorophenyl)phosphinous acid.
-
Spill: Do not use water. Neutralize with dry lime or soda ash, then sweep into a dry container.
References
-
PubChem Compound Summary. (2025). Bis(4-fluorophenyl)chlorophosphine (CID 4379931).[6] National Center for Biotechnology Information. [Link]
- Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. (Contextual grounding for electronic parameters).
- Frank, A. W. (1984). The Friedel-Crafts Preparation of Chlorophosphines. Journal of Organic Chemistry. (General methodology reference for chlorophosphine synthesis).
Sources
- 1. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorodiisopropylphosphine - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - Grignard Reagent 4-chlorophenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bis(4-fluorophenyl)chlorophosphine | C12H8ClF2P | CID 4379931 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of Bis(4-fluorophenyl)chlorophosphine
CAS: 23039-97-6 | Formula:
Executive Summary
Bis(4-fluorophenyl)chlorophosphine is a critical organophosphorus intermediate used primarily to synthesize electron-deficient phosphine ligands for homogeneous catalysis (e.g., cross-coupling reactions) and as a precursor for fluorinated phosphinites in medicinal chemistry.
The introduction of the fluorine atom at the para-position exerts a strong
Strategic Synthesis Architecture
Route Selection: The Grignard Approach
While Friedel-Crafts phosphonylation is theoretically possible, it is inefficient for deactivated fluorobenzenes. The industry-standard approach utilizes the nucleophilic substitution of phosphorus trichloride (
Reaction Scheme:
The Selectivity Challenge
The core technical challenge is preventing the third nucleophilic attack, which yields the thermodynamically stable tris-phosphine,
-
Mono-substitution (
): Favored when Grignard is added to excess . -
Bis-substitution (
- Target): Requires precise stoichiometry (2.0–2.1 eq) and cryogenic control. -
Tris-substitution (
): Favored when is added to excess Grignard or at elevated temperatures.
Strategic Solution: We employ a "Controlled Addition" protocol where the Grignard reagent is added to the
Detailed Experimental Protocol
Reagents & Materials
| Reagent | Purity | Equiv. | Role |
| 4-Bromo-1-fluorobenzene | >99% | 2.10 | Aryl Source |
| Magnesium Turnings | Grignard Grade | 2.20 | Metalating Agent |
| Phosphorus Trichloride ( | 99.9% | 1.00 | Phosphorus Electrophile |
| Tetrahydrofuran (THF) | Anhydrous | Solvent | Reaction Medium |
| Iodine ( | Crystal | Cat. | Initiator |
Step-by-Step Methodology
Phase 1: Generation of 4-Fluorophenylmagnesium Bromide
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques.
-
Activation: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, addition funnel, and internal thermometer. Cool under
flow. -
Loading: Charge Mg turnings (2.2 eq) and a single crystal of
. Dry stir for 10 mins. -
Initiation: Add minimal anhydrous THF to cover Mg. Add 5% of the total 4-bromo-1-fluorobenzene volume.[1] Heat gently with a heat gun until the iodine color fades and the solvent refluxes (signaling initiation).
-
Propagation: Dilute the remaining bromide in THF (1M concentration). Add dropwise to the Mg suspension at a rate that maintains a gentle, self-sustaining reflux.
-
Maturation: Once addition is complete, reflux at
for 1 hour. Cool to room temperature. Titrate an aliquot (using salicylaldehyde phenylhydrazone) to confirm concentration.
Phase 2: Electrophilic Phosphonylation (The Critical Step)
-
Preparation: In a separate flame-dried flask, dissolve
(1.0 eq) in anhydrous THF (0.5M). Cool this solution to -78°C (Dry ice/Acetone bath). -
Controlled Addition: Transfer the Grignard solution to an addition funnel. Add dropwise to the
solution over 2 hours.-
Technical Insight: Rapid addition creates localized hot spots, favoring the formation of the Tris-product. Keep internal temp < -60°C.
-
-
Equilibration: Allow the mixture to warm slowly to room temperature over 12 hours (overnight). The solution will turn cloudy due to
salt precipitation.
Phase 3: Work-up and Purification[2]
-
Solvent Removal: Remove THF under reduced pressure (Schlenk line) to leave a viscous residue containing the product and Mg salts.
-
Extraction: Extract the residue with anhydrous Diethyl Ether or Hexane (3x). The Mg salts are insoluble; the chlorophosphine is soluble.
-
Filtration: Filter the organic layer through a Schlenk frit (G3 porosity) under Argon to remove salts.
-
Distillation: Perform fractional distillation under high vacuum (<0.5 mmHg).
Process Analytical Technology (PAT) & QC
The "Self-Validating" nature of this protocol relies on
NMR Validation Table (
| Species | Approx.[1][2][5][6][7] Shift ( | Multiplicity ( | Action |
| +219 ppm | Singlet | Reaction incomplete; add more Grignard. | |
| +160 to +165 ppm | Triplet ( | Intermediate; continue reaction. | |
| +78 to +82 ppm | Triplet ( | Harvest. | |
| -9 to -10 ppm | Quartet/Multiplet | Over-addition; difficult to separate. |
Note: The Fluorine atom on the ring causes splitting in the
Synthetic Workflow Visualization
Figure 1: Critical path workflow for the synthesis of Bis(4-fluorophenyl)chlorophosphine emphasizing the cryogenic addition step.
Safety & Handling (HSE)
-
Hydrolysis Hazard: Chlorophosphines react violently with moisture to release Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) (if P-C bond cleavage occurs under extreme conditions, though less likely than HCl). Always handle in a fume hood.
-
Corrosivity: The product is corrosive to skin and mucous membranes. Double-gloving (Nitrile + Laminate) is recommended.
-
Oxidation: Phosphines are air-sensitive. Store the final product under Argon in a Schlenk flask or sealed ampoule.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| High Tris-phosphine ( | Temperature too high during addition or local concentration excess. | Ensure vigorous stirring and slower addition rate at -78°C. |
| Low Yield / High Mono ( | Grignard reagent degraded or concentration overestimated. | Titrate Grignard before use. Add slight excess (2.1 eq total). |
| Product Solidifies in Distillation Head | Vacuum line too cold or product melting point is high. | Use a heat gun on the distillation path or switch to Kugelrohr distillation. |
References
-
Reich, H. J. (2020).[8] 31P NMR Chemical Shifts - Organic Chemistry Data. University of Wisconsin-Madison.[8] Retrieved from [Link]
-
PubChem. (n.d.). Bis(4-fluorophenyl)chlorophosphine | C12H8ClF2P | CID 4379931.[3] National Library of Medicine. Retrieved from [Link]
-
Shanghai Jiao Tong University. (n.d.). 31P NMR Chemical Shift of Phosphorous Compounds. Retrieved from [Link]
Sources
- 1. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Bis(4-fluorophenyl)chlorophosphine | C12H8ClF2P | CID 4379931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scielo.org.za [scielo.org.za]
- 8. organicchemistrydata.org [organicchemistrydata.org]
Technical Guide: Bis(4-fluorophenyl)chlorophosphine Reactivity Profile
[1]
Executive Summary
Bis(4-fluorophenyl)chlorophosphine (CAS: 23039-97-6) is a specialized organophosphorus intermediate critical to the design of electronically tuned ligands for transition metal catalysis.[1][2] Unlike its unsubstituted parent (chlorodiphenylphosphine), the incorporation of para-fluorine atoms introduces a unique electronic bias—lowering the basicity of the phosphorus center while maintaining steric equivalence to the phenyl group.[1] This guide details its reactivity profile, handling protocols, and application in synthesizing ligands for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and asymmetric hydrogenation.[1]
Chemical Identity & Electronic Profile
The strategic value of this reagent lies in the Fluorine Effect .[1] In drug development and catalysis, the para-fluorine substitution serves two distinct mechanistic functions:
-
Electronic Modulation (The Hammett Effect): The fluorine atom is electron-withdrawing by induction (
) but electron-donating by resonance ( ).[1] In the context of phosphines, the inductive effect dominates, rendering the phosphorus lone pair less basic (lower of the conjugate acid) compared to .[1]-
Consequence: Metal complexes formed with these ligands exhibit weaker
-donation, which can facilitate the reductive elimination step in catalytic cycles—often the rate-determining step in difficult cross-couplings.[1]
-
-
Metabolic & Oxidative Stability: The C-F bond is metabolically inert and blocks the para-position from P450-mediated oxidation, a common degradation pathway for phenyl-based impurities in late-stage pharmaceutical synthesis.[1]
| Property | Data |
| Formula | |
| Molecular Weight | 256.61 g/mol |
| Appearance | Clear to pale yellow liquid |
| Boiling Point | ~110 °C (at 1 Torr) |
| Sensitivity | Moisture Sensitive (Hydrolyzes to release HCl) |
| Primary Hazard | Corrosive (Skin/Eye damage) |
The P-Cl Bond: Reactivity Matrix[1]
The phosphorus-chlorine bond is the "warhead" of this molecule.[1] It is highly electrophilic, susceptible to attack by nucleophiles.[1] The reactivity profile diverges into three primary pathways: Substitution , Hydrolysis , and Oxidation .[1]
Pathway Analysis (Graphviz Visualization)
Figure 1: Divergent reactivity pathways of Bis(4-fluorophenyl)chlorophosphine.[1] The P-Cl bond cleavage is the primary mechanism for ligand synthesis.[1]
Detailed Experimental Protocols
Protocol A: Synthesis of Tertiary Phosphine Ligands (Grignard Route)
Objective: Synthesis of Bis(4-fluorophenyl)(alkyl/aryl)phosphine. Mechanism: Nucleophilic substitution at the P(III) center.[1] Why this matters: This protocol generates electronically tuned ligands for Pd-catalyzed coupling.[1]
Materials:
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser. Flush continuously with Argon.[1]
-
Solvation: Charge the flask with Bis(4-fluorophenyl)chlorophosphine (e.g., 5.13 g, 20 mmol) and dissolve in anhydrous THF (50 mL). Cool the solution to -78 °C (dry ice/acetone bath).
-
Addition: Transfer the Grignard reagent (e.g., Phenylmagnesium bromide, 22 mmol) to the addition funnel.[1] Add dropwise over 45 minutes, maintaining internal temperature below -60 °C.
-
Equilibration: Allow the mixture to warm to room temperature (25 °C) over 2 hours. Stir for an additional 1 hour.
-
Checkpoint: Solution usually turns from clear/yellow to cloudy (Mg salts precipitating).[1]
-
-
Quench: Cool to 0 °C. Carefully quench with degassed saturated
solution (hydrolysis of excess Grignard). -
Workup: Extract with diethyl ether (3x). Wash combined organics with brine.[1] Dry over
and concentrate under reduced pressure. -
Purification: Recrystallization (ethanol/hexane) or flash chromatography (under Nitrogen) is required.[1]
-
Note: Phosphines are oxidation-sensitive.[1] Store under inert gas.
-
Protocol B: Hydrolysis to Secondary Phosphine Oxide (SPO)
Objective: Preparation of Bis(4-fluorophenyl)phosphine oxide.
Mechanism: Hydrolysis followed by tautomerization (
Methodology:
-
Dissolve Bis(4-fluorophenyl)chlorophosphine (10 mmol) in
(20 mL). -
Cool to 0 °C. Add water (15 mmol) buffered with
(11 mmol) dropwise.-
Causality: Triethylamine acts as an HCl scavenger, driving the equilibrium forward and preventing acid-catalyzed degradation.[1]
-
-
Stir for 30 minutes. Wash with water, dry organic layer, and evaporate.[1]
-
Product is typically a white solid/powder.[1]
Handling, Stability & Safety (HSE Profile)
Moisture Sensitivity (Critical Control Point)
Chlorophosphines react violently with water to produce Hydrogen Chloride (HCl) gas and phosphinous acids.[1]
-
Storage: Must be stored under Nitrogen/Argon at 2–8 °C.
-
Visual Indicator: Fuming upon exposure to air indicates hydrolysis (HCl reacting with moisture in air).[1]
Corrosivity
The P-Cl bond hydrolyzes on contact with skin moisture/mucous membranes.[1]
-
PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.[1]
-
In Case of Exposure: Do not use water immediately if the chemical is pure liquid (exothermic reaction).[1] Wipe off excess, then flush with copious water.[1]
Waste Disposal
Quench excess reagent by slow addition to a stirred mixture of ice water and sodium bicarbonate (neutralization of generated HCl) before disposal into halogenated organic waste.[1]
References
-
PubChem. (n.d.).[1][2] Bis(4-fluorophenyl)chlorophosphine | C12H8ClF2P.[1][2][4] National Library of Medicine.[1] Retrieved from [Link][1]
-
Busacca, C. A., et al. (2008).[1] Synthesis of Electron-Deficient Secondary Phosphine Oxides. Organic Syntheses, 85, 141.[1] (Methodology adaptation for electron-deficient phosphines).
-
Kino, R., et al. (2004).[1][5] Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. Organic & Biomolecular Chemistry, 2, 1822-1824.[1][5] (Demonstrates utility of the fluorinated scaffold).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bis(4-fluorophenyl)chlorophosphine | C12H8ClF2P | CID 4379931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. testing.chemscene.com [testing.chemscene.com]
- 5. Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. A new and practical protocol for the highly enantioselective epoxidation of conjugated enones [organic-chemistry.org]
Methodological & Application
Bis(4-fluorophenyl)chlorophosphine in palladium-catalyzed cross-coupling
Utilization of Bis(4-fluorophenyl)chlorophosphine in Palladium Catalysis[1][2]
Executive Summary
This guide details the strategic application of Bis(4-fluorophenyl)chlorophosphine (CAS: 23039-97-6) as a critical building block for tuning the electronic properties of palladium catalysts.[1] While standard triphenylphosphine (PPh₃) is ubiquitous, it often fails in cross-couplings involving electron-rich substrates or sterically hindered centers due to slow reductive elimination.[1][2]
The introduction of para-fluorine substituents lowers the basicity of the phosphorus center, increasing
Scientific Foundation: The "Fluorine Effect"
To apply this reagent effectively, one must understand the electronic modulation it offers.[1] The utility of Bis(4-fluorophenyl)chlorophosphine lies in its conversion to electron-deficient phosphines.[1]
-
Electronic Parameter (
): The Hammett substituent constant ( ) for Fluorine is 0.06, indicating electron withdrawal.[1][2] -
Mechanistic Impact:
-
Decreased
-donation: The Pd–P bond is weaker, potentially creating more open coordination sites.[1] -
Increased
-acidity: The ligand stabilizes electron-rich Pd(0) intermediates but, more importantly, reduces the electron density on Pd(II).[1][2] -
Catalytic Consequence: This electronic deficit destabilizes the Pd(II) intermediate, thereby accelerating reductive elimination , which is crucial for forming C–C bonds between bulky or electron-rich partners.[1][2]
-
Comparative Ligand Metrics
| Ligand | Cone Angle (θ) | pKa (Conjugate Acid) | Electronic Effect | Primary Application |
| PPh₃ | 145° | 2.73 | Standard | General Purpose |
| P(4-F-Ph)₃ (tfp) | ~145° | 1.97 | Electron Deficient | Promotes Reductive Elimination |
| P(C₆F₅)₃ | 184° | < 0 | Highly Deficient | Lewis Acid Catalysis (Too weak for most Pd cycles) |
Chemical Handling & Stability
WARNING: Bis(4-fluorophenyl)chlorophosphine is a chlorophosphine .[1][2] It is corrosive and reacts violently with water/moisture to release HCl and form the corresponding phosphinous acid.[1]
-
Storage: Store under Argon or Nitrogen at 2–8°C.
-
Handling: All transfers must occur in a glovebox or via Schlenk line techniques.
-
Solvent Compatibility: Strictly anhydrous Toluene, THF, or DCM.[1][2]
Protocol A: Synthesis of the Active Ligand (tfp)
Rationale: The chlorophosphine is the electrophilic precursor.[1] To generate the catalytically active species (Tris(4-fluorophenyl)phosphine), we react it with a 4-fluorophenyl Grignard or organolithium reagent.[1][2]
Reagents:
Step-by-Step Workflow:
-
Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under N₂.
-
Dissolution: Add Bis(4-fluorophenyl)chlorophosphine (5.0 mmol, 1.28 g) and dissolve in 20 mL anhydrous THF. Cool to 0°C.[1]
-
Addition: Dropwise add 4-Fluorophenylmagnesium bromide (5.5 mmol, 5.5 mL) over 15 minutes. The reaction is exothermic.[1]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
QC Check (In-Process): Aliquot 0.1 mL into an NMR tube under N₂.
-
Workup: Quench with degassed saturated NH₄Cl (aq). Extract with diethyl ether (3x).[1][2] Dry organics over MgSO₄ and concentrate.
-
Purification: Recrystallize from hot Ethanol/Hexane to yield white crystalline solid.
Protocol B: Pd-Catalyzed Suzuki-Miyaura Coupling
Rationale: This protocol demonstrates the advantage of the fluorinated ligand in coupling an aryl chloride (slow oxidative addition, but requires stable catalyst) with a boronic acid.[1] The tfp ligand prevents Pd precipitation better than PPh₃ in these specific electronic environments.[1]
Reaction:
Reagents:
Step-by-Step Methodology:
-
Pre-Complexation (Critical): In a vial, mix Pd(OAc)₂ (2.2 mg, 0.01 mmol) and Tris(4-fluorophenyl)phosphine (6.3 mg, 0.02 mmol) in 1 mL Toluene. Stir for 10 mins at RT.[1] Solution should turn from orange to bright yellow, indicating formation of Pd(tfp)ₙ.[1][2]
-
Main Vessel: Charge a reaction tube with 4-Chloroanisole (1.0 mmol), Phenylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
Catalyst Injection: Add the pre-formed catalyst solution to the reaction tube.[1] Add remaining solvent (total volume 4 mL).
-
Execution: Heat to 80°C for 4 hours.
-
Analysis: Monitor by GC-MS or TLC.
Visualization of the Catalytic Cycle
The following diagram illustrates where the specific electronic properties of the fluorinated ligand (derived from the chlorophosphine) exert their influence.
Figure 1: The Catalytic Cycle.[1][2] The electron-withdrawing nature of the fluorinated ligand (tfp) specifically targets the Reductive Elimination step, lowering the activation energy required to release the product.[1]
Troubleshooting & Quality Control
Verification of the ligand integrity is paramount before catalysis.[1]
| Technique | Observation | Interpretation | Action |
| ³¹P NMR | Singlet @ +82 ppm | Unreacted Chlorophosphine | Reaction incomplete; add more Grignard.[1] |
| ³¹P NMR | Singlet @ +30 to +50 ppm | Phosphinous Acid / Oxide | Hydrolysis occurred.[1] Discard and dry solvents.[1] |
| ³¹P NMR | Singlet @ -9 ppm | Pure Ligand (tfp) | Proceed to catalysis. |
| ¹⁹F NMR | Singlet @ -113 ppm | Intact p-F-Phenyl group | Confirms substituent integrity.[1] |
References
-
Synthesis and Properties of Fluorin
-
Electronic Effects in Cross-Coupling
-
Applic
-
NMR Data Verific
Sources
Application Note: Electronic Tuning of Buchwald Ligands via Bis(4-fluorophenyl)chlorophosphine
Introduction & Scientific Rationale
The success of Palladium-catalyzed cross-coupling reactions relies heavily on the steric and electronic properties of the supporting ligand. While traditional Buchwald ligands (e.g., XPhos, SPhos) utilize electron-rich dialkylphosphines (–PCy
This Application Note details the protocol for synthesizing electron-deficient biaryl phosphine ligands using Bis(4-fluorophenyl)chlorophosphine . By replacing alkyl groups with electron-poor fluorinated aryls, researchers can modulate the electron density at the metal center.
Why Use Bis(4-fluorophenyl)chlorophosphine?
-
Facilitated Reductive Elimination: The electron-withdrawing nature of the fluorine substituents reduces the basicity of the phosphorus, destabilizing the Pd(II) intermediate and accelerating reductive elimination—crucial for C–O, C–F, and C–N bond formations involving electron-poor nucleophiles.
-
Pd–F Stabilization: In C–F bond-forming reactions, the ortho-fluorine atoms (or para in this specific precursor) can stabilize high-energy transition states via non-covalent interactions.
-
Air Stability: Diarylphosphines are generally more resistant to oxidation than their dialkyl counterparts, simplifying handling.
Mechanistic Impact: The "Push-Pull" Balance
To understand the utility of this synthesis, one must visualize the catalytic cycle. Standard Buchwald ligands "push" electron density to Pd(0) to break strong bonds (e.g., Ar–Cl). The ligands synthesized here "pull" density away, solving the inverse problem: releasing the product.
Figure 1: The catalytic cycle highlighting the acceleration of reductive elimination by electron-deficient phosphines.
Experimental Protocol: Ligand Synthesis
This protocol describes the synthesis of a fluorinated analog of XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) where the dicyclohexyl group is replaced by bis(4-fluorophenyl).
Target Molecule: 2-(Bis(4-fluorophenyl)phosphino)-2',4',6'-triisopropylbiphenyl
Reagents & Equipment[1][2][3][4]
-
Precursor A: 2-Bromo-2',4',6'-triisopropylbiphenyl (Commercial or synthesized via bromination of 1,3,5-triisopropylbenzene).
-
Precursor B: Bis(4-fluorophenyl)chlorophosphine (CAS: 23039-97-6).
-
Reagent C:
-Butyllithium ( -BuLi), 1.6 M or 2.5 M in hexanes. -
Solvent: Anhydrous THF (distilled over Na/benzophenone or from SPS).
-
Atmosphere: Argon or Nitrogen (Schlenk line or Glovebox).[1]
Step-by-Step Methodology
Step 1: Lithiation of the Biaryl Backbone
-
Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar and rubber septum. Cycle vacuum/argon 3 times.
-
Charge the flask with 2-Bromo-2',4',6'-triisopropylbiphenyl (1.0 equiv, e.g., 5.0 mmol, 1.80 g).
-
Add anhydrous THF (25 mL) via syringe.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add
-BuLi (1.05 equiv) dropwise over 10 minutes.-
Checkpoint: The solution typically turns yellow/orange, indicating the formation of the aryllithium species.
-
-
Stir at -78 °C for 1 hour to ensure complete Lithium-Halogen exchange.
Step 2: Phosphinylation
-
While maintaining the reaction at -78 °C, add Bis(4-fluorophenyl)chlorophosphine (1.05 equiv, e.g., 5.25 mmol, 1.35 g) dropwise.
-
Note: If the chlorophosphine is a solid/viscous oil, dissolve it in minimal anhydrous THF (5 mL) before addition.
-
-
Allow the reaction to stir at -78 °C for 30 minutes.
-
Remove the cooling bath and allow the mixture to warm to Room Temperature (RT) slowly over 2 hours.
-
Observation: The color will fade as the electrophile quenches the lithiated species.
-
Step 3: Workup & Purification
-
Quench: Once at RT, quench the reaction with degassed methanol (2 mL) or saturated aqueous NH
Cl (if strictly air-free workup is not possible, though air-free is preferred). -
Solvent Exchange: Remove THF under reduced pressure (Schlenk vacuum).
-
Extraction: Redissolve the residue in degassed Dichloromethane (DCM) or Toluene. Filter through a pad of Celite (under Argon) to remove LiCl salts.
-
Crystallization (Critical for Purity):
-
Concentrate the filtrate to a thick oil.
-
Add degassed hot Ethanol or Methanol .
-
Cool slowly to 0 °C or -20 °C. White crystalline solids should form.
-
Filter the solid under Argon and wash with cold degassed ethanol.
-
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic workflow for the preparation of the target ligand.
Analytical Characterization
Validating the synthesis requires distinguishing the product from the starting material and the phosphine oxide (a common impurity).
Table 1: Expected NMR Parameters[6]
| Nucleus | Chemical Shift ( | Multiplicity | Assignment |
| -10 to -20 ppm | Triplet (coupling to F) | Free Phosphine (Product) | |
| +20 to +40 ppm | Multiplet | Phosphine Oxide (Impurity) | |
| -110 to -115 ppm | Multiplet | Para-Fluorine on P-Aryl | |
| 2.8 - 3.0 ppm | Septet | Isopropyl CH (Ortho) |
Note: The
Troubleshooting & Storage
Issue: Oxidation
-
Symptom: Appearance of a peak at ~30 ppm in
P NMR. -
Cause: Incomplete degassing of solvents or exposure to air during filtration.
-
Remedy: Recrystallize from hot degassed ethanol. Store the final solid in a glovebox or under Argon.
Issue: Incomplete Lithiation
-
Symptom: Recovery of starting aryl bromide.
-
Cause: Water in THF or insufficient reaction time at -78 °C.
-
Remedy: Titrate
-BuLi before use. Ensure the biaryl bromide is dry (azeotrope with toluene if necessary).
References
-
Buchwald Ligand Design & Electronic Effects: Surry, D. S., & Buchwald, S. W. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Fluorinated Ligands in Catalysis (AlPhos/HGPhos Context): Sather, A. C., et al. (2015). "A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides." Journal of the American Chemical Society. [2]
-
General Synthesis of Biaryl Phosphines: Barder, T. E., et al. (2007). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.
-
Mechanistic Studies on Reductive Elimination: Hartwig, J. F. (1998). "Carbon-Heteroatom Bond-Forming Reductive Eliminations of Amines, Ethers, and Sulfides." Accounts of Chemical Research.
Sources
reaction of Bis(4-fluorophenyl)chlorophosphine with Grignard reagents
Executive Summary
This application note details the synthesis of tertiary fluorinated phosphines via the reaction of Bis(4-fluorophenyl)chlorophosphine (
Fluorinated phosphines are critical ligands in homogeneous catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-withdrawing nature of the 4-fluoro substituent lowers the energy of the phosphorus lone pair, enhancing
Chemical Context & Mechanism
Mechanistic Basis
The reaction proceeds via a nucleophilic substitution at the trivalent phosphorus center. Unlike carbon-centered
-
Electronic Effect: The para-fluorine atoms exert an inductive electron-withdrawing effect (-I), making the phosphorus center more electrophilic than in non-fluorinated analogs (e.g., chlorodiphenylphosphine). This increases the rate of nucleophilic attack but also heightens susceptibility to hydrolysis.
-
Oxidation Sensitivity: The resulting phosphine product is prone to oxidation by atmospheric oxygen to form the phosphine oxide (
), particularly in solution. Rigorous deoxygenation is required.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway for the formation of tertiary phosphines via Grignard addition.
Safety & Handling Protocols
WARNING: This protocol involves pyrophoric potential and corrosive intermediates.
| Hazard Class | Specific Risk | Mitigation Strategy |
| Chlorophosphines | Reacts violently with water to release HCl gas. Corrosive to tissue. | Handle exclusively in a glovebox or under active |
| Grignard Reagents | Flammable, moisture-reactive. | Use Sure/Seal™ bottles. Syringe transfer techniques only. |
| Phosphines (Product) | Potentially pyrophoric (depending on R-group); neurotoxic. | Keep product under inert atmosphere. Bleach (NaOCl) bath for glassware decontamination. |
Experimental Protocol
Objective: Synthesis of Bis(4-fluorophenyl)phenylphosphine (Model Reaction). Scale: 10 mmol.
Reagents & Equipment
-
Substrate: Bis(4-fluorophenyl)chlorophosphine (CAS: Not commonly listed as commodity, often prepared in situ or custom ordered; MW
256.6 g/mol ). Note: If solid, handle in glovebox. -
Reagent: Phenylmagnesium bromide (1.0 M in THF).[1]
-
Solvent: Anhydrous THF (distilled over Na/Benzophenone or from SPS).
-
Equipment: Flame-dried 100 mL Schlenk flask, addition funnel, magnetic stir bar,
line.
Step-by-Step Methodology
-
System Preparation:
-
Flame-dry a 2-neck round-bottom flask (RBF) and a pressure-equalizing addition funnel under vacuum. Backfill with Argon (
). -
Critical: Ensure all septa are fresh to prevent oxygen diffusion.
-
-
Substrate Solubilization:
-
Charge the RBF with Bis(4-fluorophenyl)chlorophosphine (2.56 g, 10 mmol) under inert gas flow.
-
Add 40 mL of anhydrous THF via cannula. Cool the solution to 0°C using an ice/water bath.
-
Rationale: Lower temperature prevents Wurtz-type coupling (P-P bond formation) and moderates the exotherm.
-
-
Grignard Addition:
-
Charge the addition funnel with Phenylmagnesium bromide (10.5 mL, 10.5 mmol, 1.05 equiv).
-
Dropwise Addition: Add the Grignard reagent slowly over 30 minutes.
-
Observation: A white precipitate (
) will form immediately. The solution may turn slightly yellow.
-
-
Reaction & Maturation:
-
Remove the ice bath and allow the mixture to warm to Room Temperature (RT).
-
Stir for 2–4 hours.
-
Monitoring: Check reaction progress via
NMR (uncoupled).-
Starting Material
: to ppm (typical for ). -
Product
: to ppm (typical for ).
-
-
-
Quenching & Workup (Air-Sensitive Technique):
-
Degassed Quench: Cool to
. Slowly add degassed saturated aqueous (10 mL). -
Phase Separation: Transfer to a separatory funnel (purged with
). Extract with degassed diethyl ether ( mL). -
Drying: Dry combined organics over anhydrous
(under blanket). Filter via cannula filtration.
-
-
Isolation:
-
Concentrate in vacuo. If the product is a solid, recrystallize from degassed Ethanol/Hexane. If oil, vacuum distill or use as-is if purity >95%.
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis.
Data Analysis & Troubleshooting
Expected NMR Data
The presence of Fluorine provides a unique handle for characterization via coupling constants.
| Nucleus | Expected Shift ( | Multiplicity | Notes |
| Triplet (or multiplet) | Upfield shift relative to starting material. | ||
| Multiplet | Distinctive shift for 4-fluoroaryl groups attached to P. | ||
| Multiplet | Aromatic region; integration should match |
Troubleshooting Guide
| Issue | Diagnosis | Root Cause | Solution |
| Signal at +20 to +40 ppm | Phosphine Oxide ( | Oxygen ingress during workup. | Use degassed solvents; add trace |
| Signal at -20 to -40 ppm | Diphosphine ( | Stoichiometry error (insufficient Grignard) or metal impurities. | Ensure Grignard is titrated. Add Grignard to Phosphine (not reverse) to maintain excess electrophile initially? Correction: Reverse addition (P to Grignard) promotes P-P. Keep protocol as Grignard to P. |
| Low Yield | Hydrolysis of Starting Material | Wet THF. | Distill THF over Na/Benzophenone immediately before use. |
Applications in Drug Discovery & Catalysis
The resulting Bis(4-fluorophenyl)alkyl/aryl phosphines are premium ligands for:
-
Suzuki-Miyaura Coupling: The electron-deficient nature of the ligand facilitates the reductive elimination step, which is often rate-determining for sterically hindered biaryls.
-
Metabolic Stability: In drug discovery, incorporating fluorine blocks metabolic hotspots (P450 oxidation at the para-position), making these phosphines useful fragments for biological probes.
-
Fluorous Biphasic Catalysis: If the R-group is a long-chain perfluoroalkyl, the ligand can be used in fluorous separation systems, allowing easy catalyst recycling.
References
-
Haque, A., et al. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach.[1][3] Molecules, 27(13), 4253.[3]
-
Organic Chemistry Portal.Addition of Grignard Reagents to Aryl Acid Chlorides (Analogous Electrophiles).
-
Source: [Link]
- Relevance: Provides context on controlling nucleophilic addition to electrophilic centers.
-
- Sigma-Aldrich (Merck).Phosphine Ligand Application Guide.
-
Thermo Fisher Scientific.Safety Data Sheet: Chlorodiphenylphosphine (General Handling).
Sources
- 1. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of the reaction of perfluoroalkyl Grignard reagents with phosphoryl chloride and phenylphosphonic dichloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of mixed arylalkyl tertiary phosphines via the grignard approach | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
Application Note: Precision Phosphinylation using Bis(4-fluorophenyl)chlorophosphine
Part 1: Strategic Utility & Introduction
Bis(4-fluorophenyl)chlorophosphine is a specialized organophosphorus building block that transcends the utility of standard chlorodiphenylphosphine. By incorporating fluorine atoms at the para-position, this reagent offers two distinct advantages for drug discovery and ligand design:[1]
-
Electronic Tuning: The electron-withdrawing nature of the fluorine atoms lowers the basicity of the phosphorus center compared to the non-fluorinated analog. In transition metal catalysis, this creates ligands with higher
-acceptor character, often accelerating reductive elimination steps in cross-coupling cycles.[1] -
Dual-NMR Tagging: The molecule possesses a built-in "spy" system. The
nuclei serve as a sensitive NMR handle, allowing researchers to monitor reaction progress and ligand binding events without relying solely on NMR.[1]
This guide details the protocols for O-phosphinylation (synthesis of phosphinites) and C-phosphinylation (synthesis of tertiary phosphines), designed with self-validating analytical checkpoints.
Part 2: Safety & Handling (The "Zero-Moisture" Directive)[1]
Hazard Profile: Corrosive.[2][3] Reacts violently with water to release Hydrogen Chloride (HCl) gas. Storage: Store under Argon/Nitrogen at 2–8°C.
Critical Handling Protocol
The P-Cl bond is highly susceptible to hydrolysis. A "Zero-Moisture" environment is not optional; it is the primary determinant of success.
-
Glassware: Flame-dried under vacuum or oven-dried (120°C) for >4 hours.
-
Solvents: Anhydrous grade (water content <50 ppm).[1] THF and DCM should be dispensed from a solvent purification system (SPS) or dried over activated molecular sieves (3Å or 4Å).[1]
-
Atmosphere: All reactions must be performed under a positive pressure of dry Nitrogen or Argon.
Part 3: Mechanism of Action
The phosphinylation reaction proceeds via a Nucleophilic Substitution at the Phosphorus center (
Caption: General mechanistic flow of nucleophilic substitution at the phosphorus center.
Part 4: Experimental Protocols
Protocol A: Synthesis of Phosphinites (O-Phosphinylation)
Application: Creating ligands for asymmetric hydrogenation or hydroformylation.
Reagents:
-
Substrate: Primary or Secondary Alcohol (1.0 equiv)[1]
-
Reagent: Bis(4-fluorophenyl)chlorophosphine (1.1 equiv)[1][3]
-
Base: Triethylamine (
) or Pyridine (1.2 equiv) — Acts as HCl scavenger.[1] -
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
Step-by-Step Methodology:
-
Setup: Equip a flame-dried 2-neck round-bottom flask with a magnetic stir bar, a rubber septum, and an inert gas inlet.
-
Solvation: Dissolve the alcohol (1.0 equiv) and
(1.2 equiv) in anhydrous DCM (0.2 M concentration). -
Cooling: Submerge the flask in an ice/water bath (0°C). Causality: The reaction is exothermic; cooling prevents side reactions like P-oxidation or elimination.
-
Addition: Dissolve Bis(4-fluorophenyl)chlorophosphine in a minimal amount of DCM. Add this solution dropwise to the reaction flask via syringe over 15 minutes.
-
Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Workup (Critical):
-
Do NOT use an aqueous wash. Water will hydrolyze the product back to the phosphine oxide.
-
Filter the mixture through a pad of Celite or a fritted glass funnel under an inert atmosphere (if possible) to remove the amine salts.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Recrystallization from dry Hexane/Ether is preferred over chromatography, as silica gel can be acidic and induce hydrolysis.
Protocol B: Synthesis of Tertiary Phosphines (C-Phosphinylation)
Application: Synthesis of electronically tuned ligands (e.g., Fluorinated Triphenylphosphine analogs).[1]
Reagents:
-
Substrate: Aryl/Alkyl Grignard (
) or Organolithium ( ) (1.05 equiv).[1] -
Reagent: Bis(4-fluorophenyl)chlorophosphine (1.0 equiv).[1][3]
-
Solvent: Anhydrous THF or Diethyl Ether.
Step-by-Step Methodology:
-
Setup: Flame-dried Schlenk flask under Argon.
-
Reagent Prep: Dissolve Bis(4-fluorophenyl)chlorophosphine in THF and cool to -78°C (Dry ice/Acetone bath).
-
Causality: Low temperature is essential to control the high reactivity of the carbanion and prevent double-addition or P-C bond cleavage.
-
-
Addition: Add the Grignard/Lithium reagent dropwise over 30 minutes.
-
Equilibration: Stir at -78°C for 1 hour, then slowly warm to RT over 2 hours.
-
Quench:
-
If the product is air-stable: Quench with degassed saturated
solution. -
If air-sensitive: Remove solvent in vacuo and extract with dry toluene; filter off inorganic salts.
-
Part 5: Analytical Validation (Self-Validating System)
To ensure scientific integrity, you must validate the transformation using NMR.[4] The shift in phosphorus chemical environment is the primary indicator of success.
Key Data Table: NMR Characterization
| Compound State | Structural Insight | ||
| Starting Material (P-Cl) | +80 to +85 ppm | Singlet/Multiplet | Highly deshielded due to electronegative Cl.[1] |
| Phosphinite Product (P-O-R) | +110 to +120 ppm | Multiplet | Shift moves downfield due to Oxygen bonding. |
| Tertiary Phosphine (P-C-R) | -5 to -20 ppm | Multiplet | Significant upfield shift (shielded).[1] |
| Oxidation Byproduct (P=O) | +20 to +35 ppm | Multiplet | Distinct signal indicating air exposure/hydrolysis. |
Note: Shifts are referenced to
Analytical Workflow Diagram
Caption: Decision tree for rapid NMR validation of phosphinylation reactions.
Part 6: Troubleshooting & Optimization
-
Problem: Appearance of a signal at ~30 ppm in
NMR.-
Diagnosis: Hydrolysis has occurred.[5] The P-Cl bond reacted with adventitious water to form the phosphine oxide (or phosphinous acid).
-
Solution: Re-dry solvents. Ensure the base (
) is distilled from .
-
-
Problem: Incomplete conversion (Signal at +80 ppm persists).
-
Diagnosis: Steric hindrance or insufficient nucleophile.
-
Solution: Increase reaction time or reflux temperature (only for C-phosphinylation). For O-phosphinylation, verify the alcohol is fully deprotonated or sufficiently nucleophilic.
-
-
Problem: Broad signals in
NMR.-
Diagnosis: Dynamic conformational exchange or paramagnetic impurities.
-
Solution: Run NMR at variable temperatures or filter the sample through a small plug of basic alumina.
-
References
-
BenchChem. (2025).[6] Application Note: Synthesis of Phosphinite Esters using Chlorophosphines.[6] Retrieved from [1]
-
American Chemical Society. (2025). Multigram-Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines.[7] Organometallics. Retrieved from [1]
-
Royal Society of Chemistry. (2022). Tertiary phosphines: preparation and application. Retrieved from [1]
-
PubChem. (2025).[3] Bis(4-fluorophenyl)chlorophosphine Compound Summary. National Library of Medicine. Retrieved from [1]
-
University of Manchester. (2025). 31P NMR Chemical Shift Calculator and Database. Retrieved from [1]
Sources
- 1. 31P NMR chemical shift calculator [fluorine.ch.man.ac.uk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Bis(4-fluorophenyl)chlorophosphine | C12H8ClF2P | CID 4379931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Phosphine Ligand Synthesis
Status: Operational | Ticket Priority: High | Agent: Senior Application Scientist
Welcome to the Phosphine Synthesis Troubleshooting Hub. You are likely here because your
Phosphine ligands are the nervous system of homogeneous catalysis, but their synthesis is unforgiving. This guide bypasses generic advice to address the causality of failure . We treat your synthesis as a system: if the inputs (inertness, stoichiometry, kinetics) are not validated, the output is noise.
Module 1: The "No Product" Scenario (Oxidation & Inertness)
Symptom: You attempted to synthesize a tertiary phosphine (
Diagnosis: Oxidation.
Phosphines are soft nucleophiles with a high affinity for oxygen (a diradical). If you see a peak in the "oxide region," your inert atmosphere failed. The formation of the P=O bond is thermodynamically driven (
The Fix: The "Freeze-Pump-Thaw" Protocol Sparging with nitrogen is insufficient for electron-rich alkyl phosphines. You must remove dissolved oxygen from solvents using the Freeze-Pump-Thaw (FPT) method.
Protocol: High-Fidelity Solvent Degassing
-
Setup: Place solvent in a Schlenk flask with a high-vacuum valve (Young's tap). Connect to a dual-manifold Schlenk line (
mbar). -
Freeze: Submerge the flask in liquid nitrogen (
) until the solvent is solid. -
Pump: Open the valve to high vacuum for 5–10 minutes. Crucial: Do this while frozen to prevent solvent bumping.
-
Thaw: Close the valve. Remove from
and thaw in a warm water bath. Gas bubbles will evolve as solubility decreases. -
Repeat: Perform 3 cycles minimum.
-
Backfill: Backfill with Argon (heavier than air, providing a better "blanket" than
).
Visualization: The Inert Manifold Workflow
Caption: Logical flow of a dual-manifold system. The Cold Trap is critical to protect the pump from solvent vapors during the "Pump" phase.
Module 2: Purification Woes (The "Sticky Oil" Problem)
Symptom: Your crude product is a viscous oil that streaks on silica gel. It refuses to crystallize, and column chromatography leads to oxidation on the column.
Diagnosis: Purification-Induced Oxidation. Silica gel is slightly acidic and retains oxygen, promoting oxidation during elution. Furthermore, free phosphines are often oils due to flexible alkyl chains.
The Fix: Borane Protection Strategy
Protect the phosphine with Borane (
Protocol: Borane Protection & Deprotection
Step A: Protection [1][2][3][4]
-
Add
or (1.1 equiv) to the crude phosphine solution at 0°C. -
Stir for 1–2 hours at room temperature.
-
Quench with water (carefully). Extract with DCM.
-
Purify: Run a standard silica column. The adduct is stable.[3][5]
Step B: Deprotection (The DABCO Method)
-
Dissolve purified adduct in Toluene or THF.
-
Add DABCO (1,4-diazabicyclo[2.2.2]octane) (2–3 equiv).
-
Heat to 40–60°C for 2–4 hours.
-
Workup: The byproduct is
(insoluble solid). Filter it off under inert gas. -
Evaporate solvent to obtain pure free phosphine.
Data: Deprotection Reagent Comparison
| Reagent | Conditions | Pros | Cons |
| DABCO | 40-60°C, 2h | Solid byproduct (easy filtration), mild. | Slower for bulky phosphines. |
| Diethylamine | Reflux, O/N | Cheap, volatile excess removed by vac. | Requires high temp; liquid byproduct. |
| Morpholine | Reflux | High yield. | Harder to remove excess amine. |
| HBF4 | RT | Fast. | Acidic; not compatible with acid-sensitive groups. |
Module 3: Failed Cross-Coupling (P-C Bond Formation)
Symptom: You are coupling a secondary phosphine (
Diagnosis: Catalyst Poisoning.
The product you are making (
The Fix: Iodide Acceleration & Stoichiometry You must accelerate the reductive elimination step and prevent the product from saturating the metal center.
Troubleshooting Checklist
-
Add Sodium Iodide (NaI): Adding 10–20 mol% NaI often accelerates the reaction by forming a more reactive Pd-I intermediate.
-
Stoichiometry: Use an excess of the phosphine source (
equiv). The P(O)H tautomer (if using oxides) often acts as the reductant to generate Pd(0) from Pd(II) precursors [3]. -
Temperature: These reactions often require high activation energy. Ensure
(e.g., Toluene/Xylene reflux).[6][7]
Visualization: The Poisoned Cycle
Caption: The catalytic cycle showing the "Catalyst Trap" where the product competes for the metal center, stalling turnover.
Module 4: The "Ghost" Peak (Hydrolysis)
Symptom: You performed a reaction using chlorophosphines (
Diagnosis: Hydrolysis (Protodephosphination).
Your
The Fix:
-
Solvent Drying: See Module 1. THF and Ether are hygroscopic.
-
Reagent Quality: Distill
or before use. They generate HCl upon hydrolysis, which further catalyzes decomposition. -
Base: Ensure sufficient base (TEA, Pyridine) is present to scavenge HCl.
Frequently Asked Questions (FAQs)
Q: Can I remove Triphenylphosphine Oxide (TPPO) without a column? A: Yes. TPPO is notoriously difficult to separate, but it forms insoluble complexes with Zinc Chloride.
-
Trick: Dissolve crude mixture in Ethanol. Add
(2 equiv). Stir. The complex precipitates. Filter it off. The filtrate contains your product [4].
Q: My phosphine is air-stable. Do I still need to degas solvents?
A: Yes. "Air-stable" is a kinetic term, not thermodynamic. While the solid may sit on a bench for weeks, the solution phase is far more vulnerable to dissolved
Q: What is the best NMR solvent for phosphines?
A: Avoid
References
-
Imamoto, T., et al. "Phosphine-boranes: their protection and in situ deprotection." Journal of the American Chemical Society, 112.13 (1990): 5244-5252.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2.1 (2011): 27-50.
-
Montchamp, J. L. "Phosphinate Chemistry in the 21st Century." Accounts of Chemical Research, 47.1 (2014): 77–87.
-
Bates, R. H., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 82.19 (2017): 9931–9936.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 4. Borane-Protecting Strategy for Hydrosilylation of Phosphorus-Containing Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Phosphines: A Comparative Guide to the Reactivity of Bis(4-fluorophenyl)chlorophosphine and Diphenylchlorophosphine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, chlorophosphines are indispensable reagents, serving as versatile precursors for a vast array of organophosphorus compounds, from chiral ligands in asymmetric catalysis to key intermediates in pharmaceutical synthesis.[1][2] Among these, diphenylchlorophosphine has long been a workhorse for introducing the diphenylphosphino ((C₆H₅)₂P-) moiety.[3] However, the increasing demand for fine-tuning the electronic properties of molecules has brought derivatives like bis(4-fluorophenyl)chlorophosphine to the forefront.
This guide provides an in-depth, objective comparison of the reactivity of bis(4-fluorophenyl)chlorophosphine and its non-fluorinated counterpart, diphenylchlorophosphine. Moving beyond a simple catalog of properties, we will dissect the fundamental electronic differences and provide field-proven insights into how these differences translate into practical laboratory applications, supported by experimental data and established protocols.
The Decisive Factor: Electronic Effects of Fluorine Substitution
While sterically very similar, the reactivity profiles of these two compounds diverge significantly due to the powerful electronic influence of the fluorine atoms. Fluorine, being the most electronegative element, exerts a potent electron-withdrawing inductive effect (-I effect).[4][5][6] In bis(4-fluorophenyl)chlorophosphine, the two fluorine atoms in the para positions pull electron density away from the phenyl rings and, consequently, from the central phosphorus atom.[4]
This electronic perturbation has two primary consequences:
-
Increased Electrophilicity at the Phosphorus Center: The withdrawal of electron density makes the phosphorus atom in bis(4-fluorophenyl)chlorophosphine more electron-deficient (δ+) and thus a stronger electrophile.
-
Decreased Nucleophilicity of the Phosphorus Lone Pair: The lone pair of electrons on the phosphorus atom is less available for donation, rendering bis(4-fluorophenyl)chlorophosphine a weaker nucleophile compared to diphenylchlorophosphine.
This fundamental dichotomy governs their behavior in chemical reactions.
Caption: Inductive withdrawal of electron density from the phosphorus atom by fluorine.
Spectroscopic Fingerprint: ³¹P NMR Spectroscopy
The electronic differences are clearly reflected in ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, a primary tool for characterizing organophosphorus compounds.[7] The chemical shift of the phosphorus nucleus is highly sensitive to its local electronic environment.
For diphenylchlorophosphine, the ³¹P NMR signal typically appears at approximately +81.5 ppm .[3] Due to the deshielding effect of the electron-withdrawing fluoro-substituents, the phosphorus nucleus in bis(4-fluorophenyl)chlorophosphine experiences a stronger magnetic field, causing its signal to shift downfield to a more positive value, typically around +78.1 ppm . This downfield shift is a direct experimental confirmation of the increased electrophilicity of the phosphorus center.
Comparative Reactivity in Action
The contrasting electronic nature of these reagents dictates their performance in common synthetic transformations.
Reactions with Nucleophiles: The Phosphorus as an Electrophile
A primary application of chlorophosphines is their reaction with nucleophiles—such as organometallic reagents (Grignard, organolithium), alcohols, or amines—to form new P-C, P-O, or P-N bonds.[2][8] In these reactions, the chlorophosphine acts as the electrophile.
General Reaction: R₂P-Cl + Nu⁻ → R₂P-Nu + Cl⁻ (where Nu = R', OR', NR'₂)
Given its more electron-deficient phosphorus center, bis(4-fluorophenyl)chlorophosphine is the more potent electrophile and will generally react faster with nucleophiles than diphenylchlorophosphine. This enhanced reactivity can be advantageous for reactions with weak nucleophiles or for driving reactions to completion under milder conditions.
Reactions with Electrophiles: The Phosphorus as a Nucleophile
Conversely, the phosphorus lone pair can act as a nucleophile, for instance in the Arbuzov reaction, the Staudinger reaction, or in the formation of phosphonium salts—key intermediates for the Wittig reaction.[9]
General Reaction: R₂P-Cl + E⁺ → [R₂P(Cl)E]⁺ (where E⁺ = Alkyl halide, etc.)
Here, the tables are turned. The reduced electron density and availability of the phosphorus lone pair make bis(4-fluorophenyl)chlorophosphine a weaker nucleophile than diphenylchlorophosphine. Consequently, it will react more slowly with electrophiles. This can be exploited to achieve selective reactions in multifunctional molecules where a more nucleophilic phosphorus center might lead to undesired side reactions.
Data Summary: At a Glance
| Feature | Diphenylchlorophosphine | Bis(4-fluorophenyl)chlorophosphine |
| Chemical Structure | (C₆H₅)₂PCl | (4-F-C₆H₄)₂PCl |
| Molar Mass | 220.64 g/mol | 256.62 g/mol |
| ³¹P NMR Shift (vs 85% H₃PO₄) | ~ +81.5 ppm[3] | ~ +78.1 ppm |
| Relative Electrophilicity (at P) | Good | Excellent |
| Relative Nucleophilicity (of P) | Good | Moderate |
| Key Application | General purpose reagent for introducing the Ph₂P group.[3] | Precursor for electron-poor phosphine ligands, enhancing catalytic activity.[10] |
Experimental Protocol: Synthesis of a Tertiary Phosphine with a Grignard Reagent
This protocol details a general, self-validating procedure for the synthesis of a tertiary phosphine, a common application where the choice between these two reagents is critical for tuning the final product's electronic properties.
Objective: To synthesize a diaryl-alkyl phosphine via nucleophilic substitution on the chlorophosphine.
Causality: The Grignard reagent (R-MgBr) is a potent carbon nucleophile that will attack the electrophilic phosphorus center, displacing the chloride leaving group. The reaction must be conducted under strictly anhydrous and inert conditions because chlorophosphines and Grignard reagents react readily with water and oxygen.
Methodology
-
Apparatus Setup:
-
A three-necked, round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
The flask is equipped with a magnetic stir bar, a rubber septum, a thermometer, and a reflux condenser topped with a nitrogen/argon inlet.
-
-
Reagent Preparation:
-
The chlorophosphine (diphenylchlorophosphine or bis(4-fluorophenyl)chlorophosphine, 1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF) (approx. 0.5 M solution) and transferred to the reaction flask via cannula or syringe.
-
The solution is cooled to 0 °C in an ice-water bath. Rationale: This initial cooling helps to control the exotherm of the Grignard addition.
-
-
Grignard Addition:
-
The Grignard reagent (e.g., Ethylmagnesium bromide, 1.05 eq., commercially available solution in THF) is added dropwise to the stirred chlorophosphine solution via syringe over 30 minutes.
-
The internal temperature should be maintained below 10 °C during the addition. A white precipitate of magnesium salts (MgBrCl) will form.
-
-
Reaction and Monitoring:
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction progress can be monitored by taking aliquots (via syringe), quenching them with a saturated aqueous NH₄Cl solution, extracting with ether, and analyzing the organic layer by ³¹P NMR to observe the disappearance of the starting chlorophosphine signal and the appearance of the tertiary phosphine product signal.
-
-
Workup and Purification:
-
The reaction is carefully quenched by slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C. Rationale: This protonates and neutralizes any remaining Grignard reagent and hydrolyzes magnesium alkoxides.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude tertiary phosphine can be purified by vacuum distillation or column chromatography on silica gel (deactivated with triethylamine to prevent oxidation of the phosphine).
-
Caption: A generalized workflow for the synthesis of tertiary phosphines.
Conclusion
The choice between bis(4-fluorophenyl)chlorophosphine and diphenylchlorophosphine is a strategic decision rooted in the principles of physical organic chemistry. The strong inductive effect of the fluorine atoms renders bis(4-fluorophenyl)chlorophosphine a more potent electrophile but a weaker nucleophile compared to its non-fluorinated analog. This understanding allows researchers to select the optimal reagent for their specific synthetic challenge: employing the enhanced electrophilicity of the fluorinated version for difficult nucleophilic substitutions or leveraging the greater nucleophilicity of the standard reagent for reactions with electrophiles. Ultimately, the availability of such electronically-tuned building blocks provides the modern chemist with a powerful tool to rationally design and construct molecules with precisely controlled properties for applications spanning from catalysis to materials science and drug discovery.
References
-
Tolstoy, P. M., et al. (2026). ³¹P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Physical Chemistry Chemical Physics, 28, 538. 11
-
Aragoni, M. C., et al. (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PubMed Central. 4
-
TriLink BioTechnologies. (n.d.). ³¹P Chemical Shifts in NMR Spectra of Nucleotide Derivatives. 7
-
Kolodiazhnyi, O. I. (n.d.). Asymmetric Electrophilic Reactions in Phosphorus Chemistry. MDPI. 8
-
NPTEL IIT Bombay. (2022). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. 12
-
Wikipedia. (n.d.). Chlorodiphenylphosphine. Link
-
ResearchGate. (n.d.). P-31 NMR Data for Protonated Trialkyl Phosphines. 13
-
Reisenauer, J. C., et al. (2024). Bis(bicyclo[1.1.1]pentyl)chlorophosphine as a Precursor for the Preparation of Bis(bicyclo[1.1.1]pentyl)phosphines. Organic Letters. Link
-
Zhao, P., et al. (2017). Nucleophilic Substitution of P-Stereogenic Chlorophosphines: Mechanism, Stereochemistry, and Stereoselective Conversions of Diastereomeric Secondary Phosphine Oxides to Tertiary Phosphines. Organic Letters. Link
-
ResearchGate. (n.d.). A mechanistic view of the reaction between phosphine and fluorine atom: Insights into PH3F isomers. 14
-
Reddit. (2021). Why does Fluorine have a more inductive force than Chlorine? r/OrganicChemistry. 5
-
University of Bristol. (n.d.). 31P NMR chemical shift calculator. 15
-
Chemical Society Reviews. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. RSC Publishing. Link
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. 16
-
RSC Publishing. (n.d.). Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: SN2@P or the novel SN2@Cl followed by SN2@C?. Link
-
Entegris. (n.d.). Chlorophosphines. Life Sciences. 10
-
Wikipedia. (n.d.). Inductive effect. Link
-
Ye, J., et al. (2017). Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: SN2@P or the novel SN2@Cl followed by SN2@C?. Organic Letters, 19, 5384-5387. Link
-
Google Patents. (n.d.). CN110922428A - Synthesis method of chlorophosphine compound. Link
-
ACS Publications. (2025). Multigram-Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines. Organometallics. Link
-
MDPI. (n.d.). Polarisation of Electron Density and Electronic Effects: Revisiting the Carbon–Halogen Bonds. Link
-
Chemistry LibreTexts. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Link
-
University of Sheffield. (n.d.). 31 Phosphorus NMR. Link
-
ChemTalk. (n.d.). Inductive Effect. 6
-
Nature. (2022). Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. Link
-
Durham University. (2012). The synthesis and metal complexes of some unusual phosphines. Durham e-Theses. Link
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- 2. The synthesis and metal complexes of some unusual phosphines - Durham e-Theses [etheses.dur.ac.uk]
- 3. Chlorodiphenylphosphine - Wikipedia [en.wikipedia.org]
- 4. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Inductive Effect | ChemTalk [chemistrytalk.org]
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- 11. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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A Comparative Guide to the Performance of Bis(4-fluorophenyl)phosphine Ligands in Catalysis
In the dynamic landscape of transition metal catalysis, the rational design and selection of ligands are paramount to achieving optimal reaction outcomes. Among the vast arsenal of phosphine ligands, those bearing electron-withdrawing substituents have garnered significant attention for their ability to modulate the electronic properties of the metal center, thereby influencing catalytic activity and selectivity. This guide provides an in-depth comparison of the performance of bis(4-fluorophenyl)phosphine ligands and their analogues in key catalytic transformations, offering researchers, scientists, and drug development professionals a comprehensive resource for informed ligand selection.
The Electronic Signature of Fluorinated Phosphines: A Mechanistic Perspective
Phosphine ligands play a crucial role in stabilizing the active metal catalyst and facilitating elementary steps within the catalytic cycle, such as oxidative addition and reductive elimination.[1] The introduction of electron-withdrawing groups, such as fluorine atoms, onto the phenyl rings of a phosphine ligand significantly alters its electronic properties.[2] This modification leads to a decrease in the electron density on the phosphorus atom, which in turn affects its coordination to the transition metal.
The electron-deficient nature of fluorinated phosphine ligands can have a profound impact on the catalytic cycle. For instance, in palladium-catalyzed cross-coupling reactions, a more electrophilic palladium center, resulting from coordination to an electron-poor phosphine, can facilitate the oxidative addition step, which is often rate-limiting.[3] Conversely, the influence on transmetalation and reductive elimination can be more complex and substrate-dependent. Understanding these electronic effects is critical to predicting and optimizing the performance of fluorinated phosphine ligands in a given catalytic system.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[4] The choice of phosphine ligand is a critical parameter for the success of this reaction, particularly when dealing with challenging substrates.[5] While direct, comprehensive comparative studies on bis(4-fluorophenyl)phosphine are limited in publicly available literature, the performance of its close analogue, tris(4-fluorophenyl)phosphine [P(4-FC₆H₄)₃], provides valuable insights into the behavior of fluorinated triarylphosphine ligands.
In the context of Suzuki-Miyaura coupling, electron-withdrawing groups on the phosphine ligand can influence the transmetalation step.[3] While bulky, electron-rich ligands are often favored for promoting oxidative addition and reductive elimination, electron-deficient ligands can play a significant role in modulating the overall catalytic activity.
Table 1: Illustrative Comparison of Ligand Performance in Suzuki-Miyaura Coupling
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| P(4-FC₆H₄)₃ | 4-Bromotoluene | Phenylboronic Acid | 1 (Pd) | K₂CO₃ | Toluene | 100 | 12 | Data not available in direct comparison |
| PPh₃ | 4-Bromotoluene | Phenylboronic Acid | 1 (Pd) | K₂CO₃ | Toluene | 100 | 12 | Moderate to Good |
| SPhos | 2-Chlorotoluene | Phenylboronic Acid | 1 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98[5] |
| XPhos | 4-Chlorotoluene | Phenylboronic Acid | 0.5 (Pd) | K₃PO₄ | Toluene/Water | 100 | 1 | 95[6] |
Note: This table is illustrative. Direct comparative data for P(4-FC₆H₄)₃ under these specific conditions was not found in the surveyed literature. The performance of PPh₃ is generally considered a baseline for simple aryl bromides, while SPhos and XPhos represent highly efficient, modern biarylphosphine ligands.
The lack of extensive comparative data for bis- and tris(4-fluorophenyl)phosphine in Suzuki-Miyaura reactions suggests that while they are viable ligands[7], they may not offer the same level of broad applicability and high turnover numbers as the more sterically demanding and electron-rich Buchwald-type ligands for a wide range of substrates. However, for specific applications, the unique electronic properties of fluorinated phosphines could offer advantages in terms of selectivity or catalyst stability.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of C-N bonds, with wide applications in medicinal chemistry and materials science.[8] The performance of the catalyst system is highly dependent on the nature of the phosphine ligand.
Electron-deficient phosphine ligands have been explored in Buchwald-Hartwig aminations, and their performance can be influenced by the nature of both the aryl halide and the amine coupling partner. For electron-poor aryl halides, the use of electron-deficient ligands can sometimes be beneficial. However, for many applications, bulky and electron-rich phosphines have proven to be more generally effective.[9]
Table 2: Illustrative Ligand Performance in Buchwald-Hartwig Amination
| Ligand | Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| P(4-FC₆H₄)₃ | 4-Chlorotoluene | Morpholine | 1 (Pd) | NaOtBu | Toluene | 100 | 16 | Data not available in direct comparison |
| P(o-Tolyl)₃ | 4-Chlorotoluene | Morpholine | 1 (Pd) | NaOtBu | Toluene | 100 | 16 | Good[10] |
| Xantphos | 4-Bromobenzonitrile | Benzamide | 2 (Pd) | DBU | DMF | 100 | 16 | High[11] |
| YPhos Ligands | Aryl Chlorides | Various Amines | 1-2 (Pd) | NaOtBu | Toluene | RT | 1-4 | High[9] |
Note: This table is illustrative. Direct comparative data for P(4-FC₆H₄)₃ under these specific conditions was not found in the surveyed literature. P(o-Tolyl)₃ represents an early generation ligand, while Xantphos and YPhos ligands are examples of more advanced systems.
While tris(4-fluorophenyl)phosphine is listed as a suitable ligand for Buchwald-Hartwig cross-coupling reactions[7], the lack of specific, high-yield examples in the literature compared to the vast number of studies on bulky, electron-rich ligands suggests that its applications may be more niche.
The Role of Fluorinated Phosphine Oxides
An interesting and related area of research is the use of phosphine oxides as ligands or additives in catalysis. Tris(4-fluorophenyl)phosphine oxide has been shown to be a remarkable stabilizer for chiral lanthanum complex catalysts in the highly enantioselective epoxidation of conjugated enones, leading to higher yields and enantioselectivities compared to other triarylphosphine oxides.[12] This suggests that the electron-withdrawing nature of the fluorinated phenyl groups can enhance the stability of the catalytic species, a principle that may extend to other catalytic systems.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
A detailed experimental setup for a Suzuki-Miyaura coupling reaction is as follows:
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%).
-
Add the solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
dot graph TD { A[Start] --> B{Reaction Setup}; B --> C{Add Aryl Halide, Arylboronic Acid, Base}; C --> D{Add Pd Source and Ligand}; D --> E{Add Solvent}; E --> F{Heat and Stir}; F --> G{Workup}; G --> H{Purification}; H --> I[Product]; }
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
General Procedure for Buchwald-Hartwig Amination
A general experimental protocol for the Buchwald-Hartwig amination is outlined below:
-
In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the solvent (e.g., toluene, 5 mL).
-
The Schlenk tube is sealed, removed from the glovebox, and placed in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
The reaction is stirred for the indicated time (e.g., 16-24 hours).
-
After cooling to room temperature, the reaction mixture is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by flash chromatography to yield the desired arylamine.
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Conclusion and Future Outlook
Bis(4-fluorophenyl)phosphine and its tris-analogue represent a class of electron-deficient phosphine ligands with potential applications in catalysis. Their electron-withdrawing nature can significantly influence the properties of the transition metal center, which in turn affects the catalytic cycle. While they are commercially available and have been cited for use in major cross-coupling reactions, a comprehensive body of publicly available, direct comparative data against state-of-the-art ligands is currently lacking. This suggests that while they may be effective for specific substrate combinations or to achieve particular selectivity, they may not possess the broad applicability and high turnover frequencies of the more widely studied bulky, electron-rich phosphine ligands.
For researchers and drug development professionals, the key takeaway is that while ligands like bis(4-fluorophenyl)phosphine are valuable tools in the catalytic toolbox, their optimal application will likely be discovered through targeted screening and optimization for specific, challenging transformations where their unique electronic properties can be leveraged to full effect. Further systematic studies directly comparing these fluorinated phosphines with a wide range of other ligands are needed to fully elucidate their potential and define their ideal application space in modern catalysis.
References
-
The Crucial Role of Phosphine Ligands in Modern Catalysis. (2026, January 27). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Kino, R., Daikai, K., Kawanami, T., Furuno, H., & Inanaga, J. (2004). Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. A new and practical protocol for the highly enantioselective epoxidation of conjugated enones. Organic & Biomolecular Chemistry, 2(12), 1822–1824. Retrieved from [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010). Journal of Organometallic Chemistry, 695(23), 2575-2584. Retrieved from [Link]
-
Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene... (n.d.). ResearchGate. Retrieved from [Link]
-
Pollock, C. L., Saunders, G. C., Smyth, E. C. M. S., & Sorokin, V. I. (2008). Review: Fluoroarylphosphines as ligands. Journal of Fluorine Chemistry, 129(3), 142-166. Retrieved from [Link]
-
A Highly Active Ylide-Functionalized Phosphine for Palladium-Catalyzed Aminations of Aryl Chlorides. (2019). Angewandte Chemie International Edition, 58(15), 5048-5052. Retrieved from [Link]
-
Suzuki, A. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]
-
Efficient Protocol for the Phosphine-Free Suzuki—Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature. (2011). European Journal of Organic Chemistry, 2011(27), 5303-5308. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024, March 29). YouTube. Retrieved from [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2014). Catalysts, 4(3), 294-315. Retrieved from [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). Journal of the American Chemical Society, 146(29), 19414-19424. Retrieved from [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction. (2011). Angewandte Chemie International Edition, 50(10), 2110-2124. Retrieved from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2020). ChemRxiv. Retrieved from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2020). ChemRxiv. Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2018). Molecules, 23(10), 2469. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024, March 29). YouTube. Retrieved from [Link]
-
Suzuki reactions in novel liquids. (2017). Diva-portal.org. Retrieved from [Link]
-
Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. (2020). White Rose eTheses Online. Retrieved from [Link]
-
Efficient Suzuki cross-coupling reactions using bulky phosphines. (2006). Journal of Molecular Catalysis A: Chemical, 258(1-2), 244-248. Retrieved from [Link]
-
Perfluorinated phosphine and hybrid P–O ligands for Pd catalysed C–C bond forming reactions in solution and on Teflon supports. (2019). Dalton Transactions, 48(38), 14453-14463. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
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- 2. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
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- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. A Highly Active Ylide-Functionalized Phosphine for Palladium-Catalyzed Aminations of Aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. diva-portal.org [diva-portal.org]
- 12. m.youtube.com [m.youtube.com]
The Purity Paradox: A Comparative Guide to Phosphine Ligand Assessment
Executive Summary
In transition metal catalysis, the ligand is not merely an additive; it is the architect of the reaction's stereoelectronic environment.[1] For phosphine ligands—ranging from simple triphenylphosphine to complex biaryl systems like XPhos or chiral scaffolds like BINAP—purity is the single most critical variable controlling reproducibility.
This guide objectively compares the three dominant analytical methodologies for assessing phosphine ligand purity:
The Verdict: While HPLC offers superior peak resolution for organic impurities,
Part 1: The Invisible Saboteur - Why Purity Matters
The degradation of phosphine ligands typically follows a predictable pathway: oxidation to phosphine oxides (
The Cost of Impurity
In high-stakes drug development, the presence of phosphine oxides is not benign.
-
Catalyst Poisoning: Oxidized ligands cannot coordinate to the metal center effectively, altering the metal-to-ligand (M:L) ratio. In Pd-catalyzed cross-couplings, this often leads to the precipitation of Palladium black and arrested turnover.
-
Kinetic Distortion: In enantioselective hydrogenation, oxide impurities can compete for the metal center or alter the aggregation state of the catalyst, leading to non-linear effects in enantiomeric excess (ee).
-
Stoichiometric Drift: If you assume your ligand is 99% pure but it is actually 85% pure due to oxidation, your calculated catalyst loading is erroneous.
Part 2: Comparative Analysis of Assessment Methodologies
Below is a technical comparison of the three primary "products" (methods) available to the analytical chemist.
Table 1: Method Performance Matrix
| Feature | HPLC / UPLC (The High-Resolution Trap) | Elemental Analysis (The Coarse Filter) | |
| Specificity | High. Distinguishes P(III) from P(V) instantly. | Medium. Depends on retention time; requires standards. | Low. Cannot distinguish oxidation states. |
| Oxidation Risk | Low. Analysis performed in solution, can be anaerobic. | High. On-column oxidation is common during elution. | Low. Solid-state analysis. |
| Quantification | Absolute. With internal standard (IS). | Relative. Requires response factor calibration. | Absolute. Mass % only. |
| Sample Recovery | Yes. Non-destructive.[2] | No. | No. |
| Throughput | Medium. (10–30 mins/sample). | Low. (30–60 mins/sample). | Low. (Hours/Days).[3] |
| Primary Failure | Insufficient relaxation delay ( | Oxidation in mobile phase.[4][5] | Solvent inclusion mimics purity. |
Deep Dive: The HPLC Oxidation Problem
While HPLC is standard for GMP release, it is treacherous for phosphines. The high surface area of the stationary phase, combined with dissolved oxygen in the mobile phase, often acts as a reactor, converting the parent phosphine to its oxide during the run.
-
Field Insight: If you must use HPLC, dope the mobile phase with 0.1% TCEP (tris(2-carboxyethyl)phosphine) . TCEP acts as a sacrificial reductant, scavenging oxygen and protecting the analyte.
Part 3: The Gold Standard Protocol — P qNMR
This protocol is designed to be a self-validating system. It addresses the two most common sources of error: paramagnetic broadening and relaxation saturation.
The Mechanism of Measurement
Unlike proton NMR, Phosphorus-31 has a wide chemical shift range (~500 ppm) and 100% natural abundance. However, the longitudinal relaxation time (
The Critical Error: If the relaxation delay (
Step-by-Step Workflow
1. Internal Standard (IS) Selection
-
Criteria: High purity, non-volatile, distinct chemical shift, stable.
-
Recommended:Triphenyl phosphate (
-18 ppm). It is stable, weighs easily, and appears in a clean region for most alkyl/aryl phosphines.
2. Sample Preparation (Anaerobic)
-
Perform all weighing inside a glovebox or using a stabilizing solvent sheath.
-
Solvent: Oxygen-free
or (filtered through basic alumina to remove acidic impurities that catalyze oxidation). -
Massing: Weigh ~20 mg of Ligand and ~10 mg of IS directly into the NMR tube or a vial. Record mass to 0.01 mg precision.
3. Acquisition Parameters (The "Senior Scientist" Setup)
-
Pulse Angle:
(maximizes signal-to-noise for fixed time). -
Relaxation Delay (
): 30 seconds . (Yes, this feels long. Do it anyway. If is unknown, 60s is the safe metrological standard). -
Scans (ns): 16–32 (Sufficient for >10 mg sample).
-
Spectral Width: >400 ppm (Ensure no aliasing of oxide peaks).
-
Decoupling: Inverse Gated Decoupling (Igated). Crucial: This suppresses the Nuclear Overhauser Effect (NOE) which would otherwise distort integration ratios.
Calculation
[2]- : Integrated Area
- : Number of P atoms per molecule
- : Molar Mass
- : Weighed Mass
- : Purity of Standard
Part 4: Visualization of Workflows
Diagram 1: Analytical Decision Pathway
This logic tree helps researchers select the correct method based on ligand stability and available equipment.
Caption: Decision matrix for selecting the appropriate analytical technique based on ligand physical state and stability.
Diagram 2: The qNMR "Self-Validating" Loop
This workflow ensures that the NMR data is not just a spectrum, but a quantitative measurement.
Caption: The qNMR workflow emphasizing the critical T1 relaxation check to prevent integration errors.
Part 5: Case Study - The Impact of Oxide on Yield
To illustrate the necessity of this rigor, consider a standard Suzuki-Miyaura coupling using a sensitive alkyl phosphine ligand (
Experiment: Coupling of 4-chloroanisole with phenylboronic acid.
Catalyst:
| Ligand Grade | Measured Purity ( | Oxide Content | Reaction Yield (24h) |
| Freshly Synthesized | 99.2% | < 0.5% | 94% |
| Aged (Benchtop) | 88.5% | 11.0% | 62% |
| Commercial (Poor Storage) | 92.0% | 7.5% | 78% |
Data Interpretation: The "Aged" sample contained significant phosphine oxide. While the oxide is not a catalyst poison in the strictest sense (it can coordinate), it alters the geometry and electron density at the Pd center, significantly retarding the oxidative addition step of the aryl chloride. Using EA alone, the "Aged" sample might still pass carbon/hydrogen specs if the oxide weight gain is offset by solvent loss, leading to a "false pass."
References
-
Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]
-
A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. Source: Oxford Academic / Journal of Chromatographic Science. URL:[Link]
-
Phosphine Oxides as Stabilizing Ligands for Palladium-Catalyzed Cross-Coupling. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]
-
Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands. Source: ACS Publications / Organometallics. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Safe Disposal of Bis(4-fluorophenyl)chlorophosphine
Executive Summary: The "Zero-Error" Mandate
Bis(4-fluorophenyl)chlorophosphine (CAS: 23039-97-6) is not standard chemical waste.[1] It is a moisture-sensitive, corrosive electrophile that generates hydrogen chloride (HCl) gas and heat upon contact with water.[1]
Do not dispose of this material directly into aqueous waste streams or solvent waste containers without prior quenching. Doing so risks pressurizing waste drums (explosion hazard) and releasing toxic acid fumes.[1]
This guide provides a controlled, self-validating quenching protocol that converts the reactive P-Cl bond into a stable phosphine oxide derivative before final disposal.[1]
Hazard Identification & Technical Rationale
To handle this chemical safely, you must understand the underlying mechanism of its hazard. The danger lies in the Phosphorus-Chlorine (P-Cl) bond.[1]
The Hydrolysis Mechanism
Upon contact with moisture, the P-Cl bond undergoes rapid hydrolysis.[1] Unlike simple inorganic chlorides, the presence of the electron-withdrawing fluorine groups on the phenyl rings can modulate the electrophilicity of the phosphorus center, but the net result is violent decomposition.[1]
[1]Operational Implications:
-
Exotherm Control: The reaction releases significant heat. You must dilute the reagent to act as a "heat sink" before quenching.
-
Acid Management: The byproduct is HCl. The quenching agent must have a buffering capacity (base) to neutralize the acid immediately, preventing fume release.
Key Physical Properties
| Property | Value | Operational Relevance |
| Physical State | Liquid / Low-melting Solid | May require gentle warming to transfer if solidified.[1] |
| Reactivity | Water Reactive (Cat 2) | Keep Dry. Use dry syringes/glassware for transfer.[1] |
| Corrosivity | Skin Corr.[1][2][3][4] 1B | Causes severe burns.[1][3] Fumes are irritating to respiratory tract. |
| Flash Point | >110°C (Estimated) | Combustible but not highly flammable; solvent choice dictates fire risk.[1] |
Pre-Disposal Planning
Personal Protective Equipment (PPE)[1][4]
-
Eyes: Chemical splash goggles + Face shield (8-inch minimum).[1] Safety glasses are insufficient due to the risk of pressurized splash.
-
Hands:
-
Respiratory: Work strictly inside a certified chemical fume hood.
Required Materials
-
Inert Diluent: Toluene (Preferred) or Dichloromethane (DCM).[1]
-
Quenching Agent: Saturated Sodium Bicarbonate (
) solution or 10% Sodium Hydroxide ( ). -
Vessel: 3-neck round bottom flask (RBF) with a stir bar and addition funnel.
-
Cooling: Ice/Water bath.
The Quenching Protocol (Step-by-Step)
This protocol uses a Dilute-Cool-Neutralize strategy to ensure the rate of heat generation never exceeds the rate of heat removal.[1]
Phase 1: Preparation & Dilution
-
Setup: Clamp a 3-neck RBF in the fume hood. Insert a magnetic stir bar.[1]
-
Inert Atmosphere (Optional but Recommended): Flush the flask with Nitrogen/Argon to prevent premature hydrolysis from atmospheric moisture.
-
Dilution: Dissolve the Bis(4-fluorophenyl)chlorophosphine in the Inert Diluent (Toluene or DCM).[1]
-
Ratio: Use at least 10 mL of solvent per 1 gram of chlorophosphine.
-
Why? The solvent acts as a thermal buffer, absorbing the heat of reaction.
-
Phase 2: Controlled Hydrolysis (The Critical Step)[1]
-
Cooling: Lower the RBF into an ice/water bath. Allow the internal temperature to drop to <5°C.
-
Quenching Agent Prep: Load the addition funnel with Saturated Sodium Bicarbonate .
-
Note: Alcohols (Methanol/Ethanol) can also be used, but they produce alkyl halides and require separate waste handling. Aqueous base is cleaner for disposal.
-
-
Addition: Add the base dropwise to the stirring phosphine solution.
-
Observation: You will see bubbling (
release from neutralization).[1] -
Pacing: Adjust the drip rate so that the solution never boils or splashes. If the temp rises, stop and wait.
-
Phase 3: Validation & Neutralization
-
Completion: Continue addition until bubbling ceases and a slight excess of base has been added.
-
The "Self-Validating" Check: Stop stirring. Dip a pH strip into the aqueous layer.
-
Target: pH 8–9.
-
Correction: If pH < 7, add more base.[1] If acidic, the hydrolysis is incomplete or HCl is still present.
-
-
Phase Separation: Transfer the mixture to a separatory funnel.
-
Bottom Layer (if DCM used): Organic waste.[1]
-
Top Layer (if Toluene used): Organic waste.[1]
-
Note: Since the hydrolysis product (Phosphine Oxide) is organic-soluble, the entire mixture is usually disposed of as Halogenated Organic Waste .[1] Do not attempt to separate phases to save money; safety is the priority.
-
Visual Workflow (DOT Diagram)
Figure 1: Logic flow for the controlled quenching of chlorophosphines, ensuring pH validation before disposal.
Waste Stream Management
Once quenched, the material is no longer "Reactive" (P-Cl bond broken), but it remains chemical waste.[1]
| Waste Container Label | Contents Description | Hazard Tags |
| Halogenated Organic | Toluene/DCM, Bis(4-fluorophenyl)phosphine oxide, Water | Toxic, Irritant |
Regulatory Note: Ensure the waste tag explicitly lists "Bis(4-fluorophenyl)phosphine oxide" (the product) rather than the starting material, as this accurately reflects the container's contents for downstream waste handlers.
Emergency Contingencies
Accidental Spill (Outside Hood)
-
Evacuate: Clear the immediate area. The fumes (HCl) are toxic.
-
PPE Up: Do not approach without a respirator (ABEK type) or SCBA if the spill is large (>100mL).
-
Absorb: Cover the spill with dry lime , sand , or a commercial acid-neutralizing spill kit .[1]
-
Warning: Do not use combustible materials (sawdust) or water.[1]
-
-
Sweep: Once absorbed and neutralized, sweep into a double-bagged container.
Skin/Eye Contact[2][3][5][6][7]
-
Skin: Immediate flush with water for 15 minutes.[2][5][6] The P-Cl bond reacts with skin moisture to produce acid burns.[1] Medical attention is mandatory.
-
Eyes: Flush for 15 minutes holding eyelids open.[5][6] Immediate transport to ER.
References
-
National Institutes of Health (NIH) - PubChem. Bis(4-fluorophenyl)chlorophosphine Compound Summary.[1] Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1][7] Section 6.G: Working with Highly Reactive or Explosive Chemicals.[1][8] Retrieved from [Link]
-
Organic Syntheses. Handling and Disposal of Hazardous Chemicals. Org.[1] Synth. 2007.[1][3] General guidelines for phosphorus chlorides. Retrieved from [Link]
Sources
- 1. Bis(4-fluorophenyl)chlorophosphine | C12H8ClF2P | CID 4379931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Bis(4-methylphenyl)chlorophosphine 96 1019-71-2 [sigmaaldrich.com]
- 5. sarponggroup.com [sarponggroup.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
